1-(4-Bromophenyl)-3-methylthiourea
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reaction conditions, the products formed, and the mechanism of the reaction .Scientific Research Applications
Antipathogenic Activity
1-(4-Bromophenyl)-3-methylthiourea derivatives have been explored for their antipathogenic activities, particularly against bacterial strains capable of biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These compounds have shown significant anti-microbial properties, potentially due to the presence of bromine atoms, which may enhance their interaction with bacterial cells. This suggests their potential as novel agents in the development of anti-microbial treatments with antibiofilm properties (Limban et al., 2011).
Catalysis in Organic Synthesis
Isothioureas, including compounds structurally related to this compound, have been employed as catalysts in organic synthesis, such as the enantioselective addition of 4-nitrophenyl esters to iminium ions. This process highlights the utility of isothioureas in facilitating catalyst turnover and achieving high yields and enantioselectivity in the synthesis of β-amino amide products, demonstrating their role in advancing synthetic methodologies (Arokianathar et al., 2018).
Corrosion Inhibition
Phenylthiourea derivatives, closely related to this compound, have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit mixed-type inhibition properties, suggesting their potential in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Fouda & Hussein, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHOFVOPHVEJKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351349 | |
Record name | 1-(4-bromophenyl)-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61449-55-6 | |
Record name | 1-(4-bromophenyl)-3-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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